4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(morpholin-4-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as MPPB and is used as a research tool in various fields such as neuroscience, pharmacology, and biochemistry. MPPB is a selective antagonist of the dopamine D3 receptor and has been used to study the role of this receptor in various physiological and pathological conditions.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The compound has been identified as part of a broader class of molecules that show promise in antitumor activity. Specifically, derivatives involving pyrrolidine, morpholine, and piperidine have been studied for their efficacy against various cancer cell lines, including human breast, CNS, and colon cancer. These compounds have shown total growth inhibition in vitro at very low concentrations, highlighting their potential as potent antitumor agents. The unique structures and in vitro activities of these compounds have led to their selection for further in vivo Xenograft testing against breast and other susceptible human cancers (Jurd, 1996).
Heterocyclic Synthesis
The compound is part of research efforts focusing on the synthesis of novel heterocyclic compounds. These efforts have led to the creation of a variety of derivatives, including pyrazole, pyrimidine, and pyridine derivatives. These synthesized compounds have been evaluated for various biological activities, further emphasizing the compound's role in the development of new chemical entities with potential therapeutic applications (Ho & Suen, 2013).
Biological Evaluation
The synthesis and biological evaluation of derivatives bearing a 5-methylpyridazin-3(2H)-one fragment have been undertaken, revealing effective inhibitory activity against certain cancer cell lines. The structure-activity relationships (SARs) demonstrated that modifications, including the introduction of the morpholine group, were beneficial for enhancing inhibitory activity. This suggests that the compound and its derivatives could serve as a basis for the development of new anticancer agents (Xiong et al., 2020).
Wirkmechanismus
- CHK1 phosphorylates substrates like the cell division cycle 25 (CDC25) phosphatases, leading to cell cycle arrest at checkpoints in Synthesis (S) or Gap 2 (G2) phase .
- Consequently, cell cycle progression halts, allowing time for DNA repair via homologous recombination through signaling to the repair protein RAD51 .
- The compound’s action helps maintain genomic stability and prevents the propagation of damaged DNA .
- Impact on Bioavailability : Lipophilicity and basicity influence both CHK1 potency and off-target effects, such as human ether-a-go-go-related gene (hERG) ion channel inhibition .
- Cellular effects include halted cell division, increased DNA repair capacity, and reduced replication-associated DNA damage .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c27-21(16-3-5-18(6-4-16)26-10-12-28-13-11-26)25-15-19-20(24-9-8-23-19)17-2-1-7-22-14-17/h1-9,14H,10-13,15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLYKQITVYWOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.